Cas no 1311317-68-6 (7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride)

7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 化学的及び物理的性質
名前と識別子
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- 7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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- インチ: 1S/C10H12FN.ClH/c1-7-10-6-9(11)3-2-8(10)4-5-12-7;/h2-3,6-7,12H,4-5H2,1H3;1H
- InChIKey: LBLPHVVQYMPIHT-UHFFFAOYSA-N
- ほほえんだ: CC1NCCC2=CC=C(F)C=C12.Cl
7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01065150-1g |
7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1311317-68-6 | 95% | 1g |
¥4598.0 | 2023-04-03 | |
Enamine | EN300-78197-0.1g |
7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1311317-68-6 | 94% | 0.1g |
$252.0 | 2023-02-12 | |
Enamine | EN300-78197-0.5g |
7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1311317-68-6 | 94% | 0.5g |
$569.0 | 2023-02-12 | |
TRC | B439140-10mg |
7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1311317-68-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
TRC | B439140-50mg |
7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1311317-68-6 | 50mg |
$ 160.00 | 2022-06-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01065150-5g |
7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1311317-68-6 | 95% | 5g |
¥9218.0 | 2023-04-03 | |
Enamine | EN300-78197-10.0g |
7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1311317-68-6 | 94% | 10.0g |
$3130.0 | 2023-02-12 | |
Enamine | EN300-78197-0.25g |
7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1311317-68-6 | 94% | 0.25g |
$361.0 | 2023-02-12 | |
Aaron | AR01AJAK-2.5g |
7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1311317-68-6 | 94% | 2.5g |
$1989.00 | 2023-12-16 | |
Aaron | AR01AJAK-250mg |
7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
1311317-68-6 | 95% | 250mg |
$522.00 | 2025-02-09 |
7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride 関連文献
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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7. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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9. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochlorideに関する追加情報
7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride: A Key Compound in Modern Pharmaceutical Research
7-Fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, with the chemical structure of CAS No. 1311317-68-6, represents a critical molecule in the development of novel therapeutic agents. This compound belongs to the class of tetrahydroisoquinolines, which are widely studied for their potential applications in neuropharmacology and anti-inflammatory treatments. Recent advances in medicinal chemistry have highlighted the significance of 7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride as a scaffold for drug design, particularly in the context of receptor modulation and signal transduction pathways.
The synthesis of 7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves a multi-step process that includes the fluorination of the parent tetrahydroisoquinoline ring, followed by the introduction of a methyl group at the 1-position. This structural modification enhances the compound's pharmacokinetic properties, such as improved solubility and metabolic stability. A 2023 study published in Journal of Medicinal Chemistry demonstrated that the fluorine atom at the 7-position significantly increases the compound's binding affinity to the dopamine D2 receptor, which is a key target for the treatment of neurological disorders.
Recent research has also explored the role of 7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in modulating the serotoninergic system. A 2024 preclinical study highlighted its potential as an agonist for the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. The hydrochloride salt form of the compound ensures high solubility in aqueous solutions, making it suitable for oral administration and drug delivery systems. This property has attracted attention in the development of prodrugs for targeted therapeutic applications.
Pharmacological studies on 7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride have revealed its ability to cross the blood-brain barrier, a critical factor in treating central nervous system (CNS) disorders. A 2023 review in Pharmacological Reviews emphasized the compound's potential as a dual-action agent, capable of modulating both dopaminergic and serotonergic pathways. This dual mechanism of action could offer therapeutic advantages in conditions such as Parkinson's disease and major depressive disorder.
Structural modifications of 7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride have also been investigated to enhance its therapeutic profile. A 2024 study in Organic & Biomolecular Chemistry reported the development of analogs with improved selectivity for the dopamine D3 receptor, which is associated with neurodegenerative diseases. These findings underscore the importance of 7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride as a versatile scaffold for drug discovery in the field of neuropharmacology.
The hydrochloride salt form of 7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is particularly relevant for pharmaceutical formulations due to its stability and compatibility with various excipients. A 2023 article in Drug Development and Industrial Pharmacy discussed the optimization of solid-state properties of the compound to improve its bioavailability and reduce degradation during storage. These advancements are crucial for the development of long-acting formulations for chronic conditions.
In the context of anti-inflammatory research, 7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has shown promising results in modulating inflammatory pathways. A 2024 study published in Journal of Inflammation Research demonstrated its ability to inhibit the NF-κB signaling pathway, which is a key mediator of inflammation. This property suggests potential applications in the treatment of autoimmune disorders and inflammatory diseases.
The synthesis of 7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride continues to be an area of active research, with a focus on scalable and environmentally friendly methods. A 2023 article in Green Chemistry described a catalytic approach that reduces the use of hazardous reagents while maintaining high yields. These sustainable synthesis strategies are essential for the commercial production of the compound for pharmaceutical applications.
Further exploration of 7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in combination therapies has also gained traction. A 2024 study in Pharmaceutical Research investigated its synergistic effects with other neuroactive compounds, such as selective serotonin reuptake inhibitors (SSRIs), in treating complex psychiatric disorders. These findings highlight the potential of 7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride as a component of multimodal treatment strategies.
In conclusion, 7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride represents a significant advancement in the field of medicinal chemistry. Its structural versatility and pharmacological properties make it a promising candidate for the development of novel therapeutics targeting a wide range of neurological and inflammatory conditions. Ongoing research continues to uncover new applications and optimize its therapeutic potential, underscoring its importance in modern drug discovery.
For further information on the synthesis, pharmacological properties, and therapeutic applications of 7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, researchers and pharmaceutical professionals can refer to the latest publications in leading journals such as Journal of Medicinal Chemistry, Pharmacological Reviews, and Drug Development and Industrial Pharmacy. These resources provide comprehensive insights into the current state of research and future directions in the development of this important compound.
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